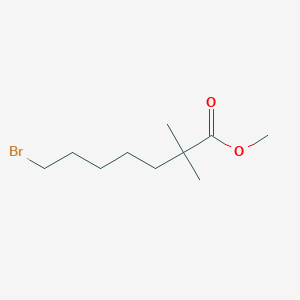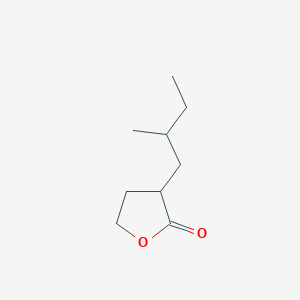![molecular formula C7H13N3O3 B14298131 Formamide, N,N-bis[2-(formylamino)ethyl]- CAS No. 112343-40-5](/img/structure/B14298131.png)
Formamide, N,N-bis[2-(formylamino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N,N-bis[2-(formylamino)ethyl]- is a chemical compound that belongs to the class of formamides Formamides are derivatives of formic acid and are characterized by the presence of the formyl group (CHO) attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of formamide, N,N-bis[2-(formylamino)ethyl]- can be achieved through several methods. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the preparation of N,Nʹ-diphenylformamidines from various aromatic amines and ethyl orthoformate under solvent-free conditions . The reaction typically occurs at elevated temperatures and yields the desired product in good-to-high yields.
Industrial Production Methods: In industrial settings, formamides are often produced through the carbonylation of ammonia. This process involves the reaction of carbon monoxide with ammonia to form formamide. An alternative method involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol .
Chemical Reactions Analysis
Types of Reactions: Formamide, N,N-bis[2-(formylamino)ethyl]- undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the presence of the formyl and amine groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of formamides include formic acid, ethyl orthoformate, and various catalysts such as sulfonated rice husk ash and sulfated zirconia . Reaction conditions often involve elevated temperatures and solvent-free environments to promote efficient synthesis.
Major Products: The major products formed from the reactions of formamide, N,N-bis[2-(formylamino)ethyl]- include various substituted formamidines and formamides. These products are valuable intermediates in organic synthesis and have applications in the production of pharmaceuticals and other chemicals .
Scientific Research Applications
Formamide, N,N-bis[2-(formylamino)ethyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of formamidines, isocyanides, and other valuable intermediates . In biology and medicine, formamides are used in the synthesis of various drugs including antibiotics and cancer chemotherapeutic agents . In industry, formamides are used as solvents for processing polymers and as chemical feedstock for the manufacture of pharmaceuticals, herbicides, and pesticides .
Mechanism of Action
The mechanism of action of formamide, N,N-bis[2-(formylamino)ethyl]- involves its ability to participate in various chemical reactions due to the presence of the formyl and amine groups. These groups can undergo nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the reagents used .
Comparison with Similar Compounds
Formamide, N,N-bis[2-(formylamino)ethyl]- can be compared with other similar compounds such as dimethylformamide and N,N-bis(2-cyanoethyl)formamide. These compounds share similar chemical structures but differ in their specific functional groups and reactivity. For example, dimethylformamide is widely used as a solvent in organic synthesis, while N,N-bis(2-cyanoethyl)formamide is used in the synthesis of nitriles and other valuable intermediates .
List of Similar Compounds:- Dimethylformamide
- N,N-bis(2-cyanoethyl)formamide
- N,Nʹ-diphenylformamidine
These compounds highlight the diversity and versatility of formamides in various chemical applications.
Properties
CAS No. |
112343-40-5 |
|---|---|
Molecular Formula |
C7H13N3O3 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-[2-[2-formamidoethyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C7H13N3O3/c11-5-8-1-3-10(7-13)4-2-9-6-12/h5-7H,1-4H2,(H,8,11)(H,9,12) |
InChI Key |
NTTPNQCENHDBNP-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCNC=O)C=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


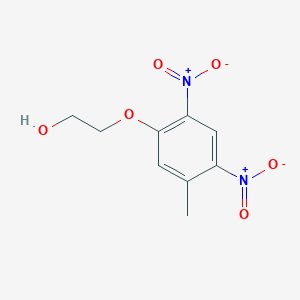
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
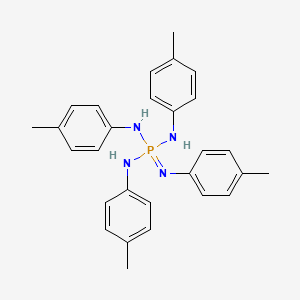
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
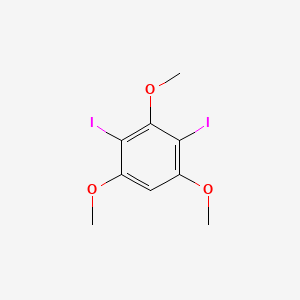
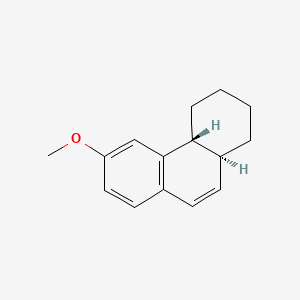
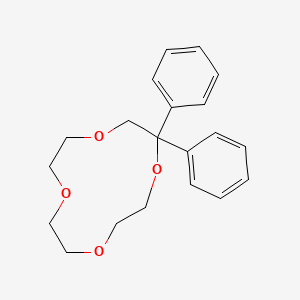
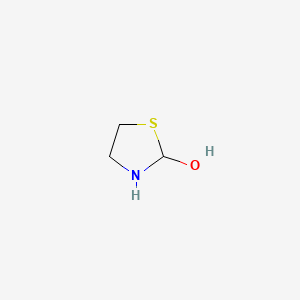
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)

![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)
